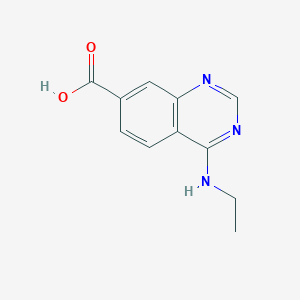

4-(Ethylamino)quinazoline-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)quinazoline-7-carboxylic acid typically involves the reaction of 4-chloroquinazoline with ethylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Ethylamino)quinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Quinazoline derivatives with different functional groups.

Reduction: Amine derivatives.

Substitution: Substituted quinazoline compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

The quinazoline scaffold, particularly derivatives like 4-(ethylamino)quinazoline-7-carboxylic acid, has shown promising anticancer properties. Studies indicate that compounds containing this structure can inhibit various cancer cell lines through multiple mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A significant study evaluated the cytotoxic effects of quinazoline derivatives on human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| q8 | HCT-116 | 5.6 |

| q9 | MCF-7 | 3.2 |

Anti-inflammatory Properties

This compound has been studied for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Inhibition of this enzyme can lead to increased levels of EETs, which are known for their anti-inflammatory effects.

Case Study: Inhibition of sEH

Research demonstrated that novel quinazoline derivatives could selectively inhibit sEH with IC50 values ranging from 0.30 to 0.66 µM. This inhibition is linked to reduced inflammation and improved outcomes in metabolic and cardiovascular disorders .

| Compound | sEH Inhibition IC50 (µM) |

|---|---|

| 34 | 0.30 |

| 35 | 0.66 |

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored, with some compounds demonstrating significant activity against various pathogens.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several quinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds showed varying degrees of inhibition, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting potential for development as antimicrobial agents .

| Compound | MIC against Mycobacterium smegmatis (µg/mL) |

|---|---|

| 6d | 6.25 |

| 9c | 12.5 |

Mecanismo De Acción

The mechanism of action of 4-(Ethylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

- 4-(Dimethylamino)quinazoline-7-carboxylic acid

- 4-(Methylamino)quinazoline-7-carboxylic acid

- 4-(Amino)quinazoline-7-carboxylic acid

Comparison: 4-(Ethylamino)quinazoline-7-carboxylic acid is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Actividad Biológica

4-(Ethylamino)quinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinazoline core, which is known for various biological activities. The presence of the ethylamino group and the carboxylic acid moiety enhances its solubility and reactivity, making it a promising candidate for drug development.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives, including this compound, have shown potent anticancer effects by inhibiting key enzymes involved in cancer progression.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases and histone deacetylases (HDACs), which are crucial targets in cancer therapy.

The biological activity of this compound primarily involves:

- Inhibition of Kinases : It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- HDAC Inhibition : By inhibiting HDACs, it can alter gene expression patterns that favor apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components:

- Quinazoline Core : Essential for binding to target enzymes.

- Ethylamino Group : Enhances interaction with biological targets and improves pharmacokinetic properties.

- Carboxylic Acid Moiety : Contributes to solubility and bioavailability.

Table 1: Comparison of Biological Activities of Quinazoline Derivatives

| Compound Name | Activity Type | IC50 (nM) | Target Enzyme |

|---|---|---|---|

| This compound | Anticancer | <10 | EGFR |

| Quinazolin-4-one Hydroxamic Acid | Dual PI3K/HDAC Inhibitor | <10 | PI3K/HDAC |

| 6,7-disubstituted Quinazolines | Irreversible EGFR Inhibitor | <50 | EGFR |

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against various human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell death in resistant cancer types .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The pharmacokinetic profile indicated good absorption and distribution within tissues, supporting its potential as an effective therapeutic agent .

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing resistance in cancer cells .

Propiedades

IUPAC Name |

4-(ethylamino)quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-10-8-4-3-7(11(15)16)5-9(8)13-6-14-10/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXLFFPDLUKKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC2=C1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.